molecular formula C8H9BrO2 B12831677 4-(Bromomethyl)-2-methoxyphenol

4-(Bromomethyl)-2-methoxyphenol

Cat. No.: B12831677
M. Wt: 217.06 g/mol
InChI Key: PBIDXIAVOOAGOV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxyphenol, registered under CAS number 79440-33-8, is a high-purity organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.06 g/mol . This chemical is characterized by the simultaneous presence of a reactive bromomethyl group and a phenolic hydroxyl group on a methoxy-substituted benzene ring. The benzyl bromide moiety is a highly versatile and reactive functional group, making this compound an invaluable electrophilic building block for synthetic chemistry. It is available for research applications and must be stored at 2-8°C to maintain stability . As a key synthetic intermediate, this compound serves as a crucial precursor in the development of more complex molecular architectures. Its molecular structure allows it to participate in various chemical transformations, most notably as an electrophile in nucleophilic substitution reactions. Researchers can utilize the bromomethyl group to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, or to create new carbon-carbon linkages through reactions with carbon nucleophiles. This enables the synthesis of a wide array of functionalized phenolic compounds, which are valuable scaffolds in medicinal chemistry and materials science. The presence of the ortho-methoxy phenol group further modulates the compound's electronic properties and offers additional sites for derivatization. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIDXIAVOOAGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scale Up Considerations and Process Optimization in Bromomethylation

Scaling up the synthesis of 4-(Bromomethyl)-2-methoxyphenol and other bromomethylated aromatics from the laboratory to an industrial scale introduces several challenges that necessitate careful process optimization. Key considerations revolve around reaction control, safety, product purity, and environmental impact.

Process Safety and Control: A significant advancement in the safety and control of bromomethylation is the adoption of a two-stage process. google.com This method separates the generation of the highly reactive and toxic bis-bromomethyl ether (BBME) from its reaction with the aromatic substrate.

Stage 1: Paraformaldehyde is reacted with hydrogen bromide under controlled aqueous conditions (e.g., -0°C to 20°C) to produce BBME, which is then separated. google.com

Stage 2: The isolated BBME is reacted with the aromatic compound (e.g., guaiacol) in the presence of a Lewis acid catalyst in an organic solvent. google.com This approach allows for better management of exotherms and minimizes operator exposure to hazardous intermediates compared to a one-pot synthesis.

Technology and Equipment: For large-scale industrial production, moving from traditional batch reactors to continuous flow reactors can offer substantial advantages.

Continuous Flow Reactors: These systems provide superior heat and mass transfer, allowing for precise temperature control of the often exothermic bromomethylation reaction. This leads to improved consistency, higher yields, and a better purity profile by minimizing the formation of thermal byproducts like diarylmethanes.

Automation: Automated systems for reagent addition and temperature monitoring are crucial for maintaining reaction consistency and ensuring operational safety on a large scale.

Optimization of Reaction Parameters: Process optimization involves fine-tuning various parameters to maximize yield and purity while ensuring cost-effectiveness and safety.

Reagent Stoichiometry: Precise control over the molar ratios of the aromatic substrate, formaldehyde (B43269) source, and HBr is essential to drive the reaction to completion and reduce unreacted starting materials and byproducts.

Solvent Choice: While acetic acid is common, the choice of solvent on an industrial scale also considers factors like recovery, recycling, and environmental impact. Solvents like dibromomethane (B42720) have also been used. google.com

Purification: Industrial processes require robust and scalable purification techniques. While laboratory-scale purification might involve silica (B1680970) gel chromatography, industrial scale-up often relies on crystallization or distillation to achieve the desired purity (>98%).

Quality Control: Stringent in-process and final product quality control using methods like HPLC and GC-MS is essential to ensure the product meets specifications and to monitor for the presence of isomeric impurities or byproducts.

The following table outlines key considerations for the scale-up of bromomethylation processes.

Table 2: Scale-Up and Process Optimization Parameters for Bromomethylation

Parameter Laboratory Scale (Batch) Industrial Scale (Optimized) Rationale for Optimization Source
Process Type Single-pot batch reaction. Two-stage process or Continuous Flow. Enhanced safety, better thermal control, improved consistency. google.com
Reagent Handling Manual addition of reagents. Automated, controlled-rate addition. Improved safety and reaction control.
Thermal Control Heating mantle/ice bath. Jacketed reactors with cooling loops or high surface-area-to-volume ratio in flow reactors. Prevents thermal runaways and minimizes side reactions.
Purification Chromatography, Recrystallization. Crystallization, Distillation. Scalability and cost-effectiveness.

| Waste Management | Neutralization and disposal. | Solvent recycling and waste stream treatment. | Environmental compliance and cost reduction. | |

Reactivity and Mechanistic Investigations of the Bromomethyl Moiety in 2 Methoxyphenol Derivatives

Nucleophilic Substitution Reactions (S_N1 and S_N2 Pathways) Involving the Bromomethyl Group

The bromomethyl group in 4-(bromomethyl)-2-methoxyphenol is susceptible to nucleophilic attack, proceeding through either S_N1 or S_N2 pathways. The specific mechanism is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. masterorganicchemistry.combyjus.com In S_N2 reactions, a strong nucleophile directly displaces the bromide ion in a single, concerted step. libretexts.org Conversely, the S_N1 pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com

Formation of Alkyl and Aryl Ethers

The synthesis of alkyl and aryl ethers from this compound is a common application of its reactivity. This transformation is typically achieved via the Williamson ether synthesis, where an alkoxide or phenoxide acts as the nucleophile. libretexts.org The reaction generally proceeds via an S_N2 mechanism, particularly with primary and secondary alkoxides. libretexts.orgnih.gov

For instance, the reaction of this compound with various phenols in the presence of a base like potassium carbonate leads to the formation of diaryl ethers. organic-chemistry.org Similarly, reaction with alkoxides, generated from alcohols and a strong base like sodium hydride, yields the corresponding alkyl ethers. libretexts.org The use of milder bases, such as silver oxide, can also facilitate this reaction, especially in the synthesis of more complex ethers. libretexts.org

Table 1: Examples of Ether Formation Reactions

NucleophileReagentProduct Type
Phenoxide4-MethoxyphenolAryl Ether
AlkoxideSodium EthoxideAlkyl Ether

Amine Alkylation and Formation of Nitrogen-Containing Heterocycles

The bromomethyl group readily undergoes alkylation with primary and secondary amines, leading to the formation of substituted benzylamines. This reaction is a powerful tool for introducing the 2-methoxy-4-hydroxyphenylmethyl moiety into nitrogen-containing molecules. sigmaaldrich.com The reaction of this compound with amines such as piperidine, piperazine, or imidazole (B134444) in the presence of a base like anhydrous sodium carbonate results in the formation of important intermediates for the synthesis of novel nitrogen-containing heterocycle bromophenols. nih.gov

Furthermore, this reactivity can be harnessed for the synthesis of various nitrogen-containing heterocycles. kit.eduopenmedicinalchemistryjournal.com By choosing appropriate difunctional nitrogen nucleophiles, intramolecular cyclization can occur after the initial alkylation step, leading to the formation of cyclic structures. For example, reaction with a molecule containing both an amine and another nucleophilic group can lead to the formation of a heterocyclic ring system. mdpi.com

Table 2: Amine Alkylation and Heterocycle Formation

AmineBaseProduct
PiperidineAnhydrous Na2CO34-((Piperidin-1-yl)methyl)-2-methoxyphenol
PiperazineAnhydrous Na2CO34-((Piperazin-1-yl)methyl)-2-methoxyphenol
ImidazoleAnhydrous Na2CO34-((1H-Imidazol-1-yl)methyl)-2-methoxyphenol

Cyanide Introduction via Nucleophilic Displacement

The displacement of the bromide in this compound by a cyanide ion is a classic example of a nucleophilic substitution reaction, providing a route to the corresponding benzyl (B1604629) nitrile. chemguide.co.ukyoutube.com This reaction is typically carried out using a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemspider.comsyntheticpages.org

The reaction proceeds via an S_N2 mechanism, where the cyanide ion acts as the nucleophile. youtube.comyoutube.com The resulting (4-hydroxy-3-methoxyphenyl)acetonitrile is a valuable intermediate for the synthesis of various compounds, including pharmaceuticals and other fine chemicals. chemicalbook.com The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, expanding the synthetic utility of this reaction.

Radical Reactions Initiated by the Bromomethyl Moiety

Beyond nucleophilic substitution, the bromomethyl group of 2-methoxyphenol derivatives can also participate in radical reactions. These reactions are typically initiated by the homolytic cleavage of the carbon-bromine bond.

One-Electron Reduction Pathways and Radical Intermediates

The carbon-bromine bond in this compound can undergo one-electron reduction to generate a radical intermediate. researchgate.net This reduction can be achieved electrochemically or by using chemical reducing agents. acs.org The resulting radical is a highly reactive species that can undergo various subsequent reactions. chimia.chacs.org

Electrochemical studies on similar compounds, such as 4-(bromomethyl)-2H-chromen-2-ones, have shown that the one-electron reduction of the carbon-bromine bond leads to the formation of a radical intermediate. researchgate.net This radical can then abstract a hydrogen atom from the solvent or couple with another radical. researchgate.net The specific pathway taken by the radical intermediate depends on the reaction conditions and the stability of the radical itself. nist.gov

Radical Coupling and Polymerization Mechanisms

The radical intermediates generated from the one-electron reduction of this compound can undergo coupling reactions. researchgate.net Dimerization of the benzylic radical leads to the formation of a bibenzylic species. This type of coupling is a common fate for radicals generated in this manner.

Furthermore, the bromomethyl group can serve as an initiator for radical polymerization. crimsonpublishers.com In a process known as atom transfer radical polymerization (ATRP), the carbon-bromine bond can be homolytically cleaved by a transition metal complex to generate a radical that can then initiate the polymerization of vinyl monomers. acs.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. For instance, derivatives of this compound have been used to initiate the polymerization of monomers like styrene (B11656) and methyl acrylate. acs.org

Electrophilic Aromatic Substitution on Activated Phenolic Systems

The benzene (B151609) ring of 2-methoxyphenol derivatives, such as this compound, is considered "activated" towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the presence of electron-donating substituents: a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group. ijrar.org Both groups increase the electron density of the aromatic ring, making it a more potent nucleophile for attacking incoming electrophiles. ijrar.orgresearchgate.net The general mechanism for EAS proceeds via a two-step addition-elimination pathway. Initially, the electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqpressbooks.pub This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. uomustansiriyah.edu.iqmasterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. uomustansiriyah.edu.iqmasterorganicchemistry.com

The directing influence of the hydroxyl and methoxy groups is paramount in determining the regioselectivity of the substitution. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ijrar.orgmnstate.edu This is because the carbocation intermediates formed from attack at these positions are significantly more stable, as the positive charge can be delocalized onto the oxygen atom of the substituent through resonance. ijrar.org

In the specific case of this compound, the parent ring is 2-methoxyphenol (guaiacol). The hydroxyl group at position 1 directs incoming electrophiles to positions 2 (blocked by methoxy), 4 (blocked by bromomethyl), and 6. The methoxy group at position 2 directs to positions 1 (blocked by hydroxyl), 3, and 5. The combined effect of these two powerful activating groups, along with the existing substitution at position 4, means that further electrophilic attack will be channeled to the remaining open and activated positions, namely 3, 5, and 6. The precise distribution of products depends on the specific electrophile and reaction conditions.

A pertinent example is the electrophilic bromination of vanillin (B372448) (4-formyl-2-methoxyphenol), a structurally similar compound. The substituents on vanillin include two ortho, para-directors (-OH and -OCH3) and one meta-director (-CHO). youtube.com Experimental studies on its bromination help illustrate the competing directing effects on this activated phenolic system. youtube.com

Possible ProductPosition of Bromine SubstitutionDirecting InfluenceReported Melting Point (°C)
2-Bromovanillinortho to -OCH3Favored by methoxy group-
5-Bromovanillinortho to -OH, meta to -CHOFavored by hydroxyl group163-164
6-Bromovanillinortho to -OH, para to -OCH3Favored by both hydroxyl and methoxy groups178

Theoretical and Computational Studies on Reaction Mechanisms

To gain deeper, atomistic-level insights into the reactivity of 2-methoxyphenol derivatives, researchers employ theoretical and computational methods. nih.gov These approaches are crucial for understanding complex reaction mechanisms, particularly for systems where experimental characterization of transient species is challenging. nih.govresearchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. nih.govelixirpublishers.com DFT calculations allow for the mapping of potential energy surfaces along a reaction coordinate, which helps in visualizing the entire reaction pathway from reactants to products, including all intermediates and transition states. nih.gov This methodology has been successfully applied to understand the reactivity of various phenolic compounds.

For instance, DFT studies on the oxidation of vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol) to vanillin revealed that defects in a manganese oxide catalyst significantly enhance the adsorption of the alcohol and water, facilitating the formation of hydroxyl radicals that drive the oxidation. rsc.org In other studies, DFT has been used to calculate reactivity descriptors for molecules like vanillin to predict their behavior. researchgate.net These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), can pinpoint the most likely sites for electrophilic or nucleophilic attack. researchgate.net

Phenolic System StudiedComputational MethodResearch FocusKey Insight from Calculations
Vanillyl AlcoholDFTPhotocatalytic OxidationDefective Mn species enhance reactant adsorption and formation of reactive oxygen species. rsc.org
VanillinDFTCorrosion Inhibition/AdsorptionCalculation of global and local reactivity descriptors (HOMO/LUMO, Fukui indices) to understand adsorption mechanisms on metal surfaces. researchgate.net
Phenols and EstersDFT (M05-2X/6-31+G*)Pechmann Reaction for Coumarin (B35378) SynthesisIdentified three feasible, parallel reaction channels and determined that the first elementary step has the highest activation barrier. researchgate.net
MethoxyphenolsDFTReaction with NO3 radicalsCalculations of minimum energies of adducts confirmed that NO3 ipso-addition to the hydroxyl group site is favored for 2-methoxyphenol. researchgate.net

A primary advantage of computational studies is the ability to characterize the geometry and energy of highly unstable structures like transition states and reaction intermediates. nih.govsoton.ac.uk In electrophilic aromatic substitution, the stability of the arenium ion (Wheland complex) intermediate is a critical factor governing the reaction's rate and regioselectivity. uomustansiriyah.edu.iqresearchgate.net

Computational models confirm that for activated systems like 2-methoxyphenol, the intermediates resulting from electrophilic attack at the ortho and para positions relative to the activating groups are significantly stabilized. ijrar.org This stabilization arises from the resonance delocalization of the positive charge, which can extend to the electron-donating oxygen atoms of the hydroxyl and methoxy groups. ijrar.org DFT calculations can quantify this stabilization energy, providing a theoretical basis for the observed directing effects.

Strategic Applications As an Intermediate in the Synthesis of Complex Organic Architectures

Synthesis of Polyfunctionalized Bicyclic Systems

The unique structure of halogenated methoxyphenols lends itself to the synthesis of complex, multi-functionalized bicyclic frameworks, which are valuable scaffolds in organic chemistry.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition method that involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This reaction is particularly useful for creating heterocyclic compounds. wikipedia.org In this context, masked o-benzoquinones (MOBs) derived from 4-halo-2-methoxyphenols act as the electron-poor diene component.

Research has demonstrated that IEDDA reactions of these MOBs with various electron-rich dienophiles—such as styrene (B11656), ethyl vinyl ether, and vinyl acetate—successfully yield highly functionalized and halogen-substituted bicyclo[2.2.2]octenones. chemicalbook.com This method enables the synthesis of polyfunctionalized bicyclic systems using stable 4-halo MOBs and dienophiles that are typically less reactive. chemicalbook.com The presence of the halogen atom on the starting methoxyphenol is crucial; for instance, starting from 4-bromoguaiacol, oxidation yields a bromocyclohexa-2,4-dienone which shows a reduced tendency to dimerize, enhancing its utility as a stable intermediate for these cycloaddition reactions. chemicalbook.com

Preparation of Key Pharmaceutical Intermediates and Analogues

4-(Bromomethyl)-2-methoxyphenol and its related halogenated precursors are instrumental in synthesizing key intermediates and analogues for a range of pharmaceuticals, from cancer therapies to treatments for cardiovascular conditions.

Tyrosine kinase inhibitors are a critical class of drugs for cancer treatment. ed.ac.uk Bosutinib (marketed as Bosulif) is an ATP-competitive Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia. chemicalbook.com The synthesis of key intermediates for Bosutinib has been reported starting from 5-bromo-2-methoxyphenol. chemicalbook.com This process involves a multi-step chemical sequence including Friedel-Crafts reaction, alkylation, bromination, and cyano substitution, culminating in an intramolecular cyclization to yield the final product. chemicalbook.com

Beta-blockers are a class of drugs used to manage cardiovascular diseases like hypertension. researchgate.net (S)-Betaxolol, the more active enantiomer of betaxolol, is used in the treatment of hypertension and glaucoma. researchgate.netntnu.noresearchgate.net The synthesis of (S)-Betaxolol often starts from commercially available precursors like 4-(2-hydroxyethyl)phenol. researchgate.netntnu.no One synthetic strategy involves the alkylation of an intermediate phenol (B47542) using (bromomethyl)cyclopropane. researchgate.netntnu.no Another approach to synthesizing (S)-betaxolol in high enantiomeric purity involves a chemo-enzymatic method starting from 4-(2-hydroxyethyl)phenol, which is converted to a racemic chlorohydrin intermediate that undergoes kinetic resolution. ntnu.no

Scyphostatin (B1245880) is a potent and specific inhibitor of neutral sphingomyelinase (N-SMase) and is considered a promising lead compound for various therapeutic applications. researchgate.net In the synthesis of novel scyphostatin analogues, 4-bromoguaiacol (4-bromo-2-methoxyphenol) serves as a key starting material. chemicalbook.com The synthesis begins with the oxidation of 4-bromoguaiacol using iodosobenzene (B1197198) diacetate in methanol, which produces a bromocyclohexa-2,4-dienone intermediate in high yield. chemicalbook.com This intermediate is then subjected to epoxidation to continue the synthesis toward the final scyphostatin analogues. chemicalbook.com

Carvedilol is a non-selective beta-adrenergic blocking agent with vasodilating activity used to treat hypertension and heart failure. epo.orgderpharmachemica.com The synthesis of Carvedilol and its derivatives often involves the derivatization of a 2-methoxyphenol core structure. For example, one synthetic approach to Carvedilol involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with 2-(2-methoxy-phenoxy)-ethylamine. epo.org In the development of new Carvedilol analogues, researchers have synthesized simplified structures by coupling 2-methoxyphenol with reagents like 2-(bromomethyl)oxirane or 1,2-dibromoethane. cardiff.ac.ukacs.org These reactions demonstrate the utility of the 2-methoxyphenol scaffold in building the complex architecture of Carvedilol and related therapeutic compounds. cardiff.ac.ukacs.orgresearchgate.net

Role in the Synthesis of Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which leads to delocalized π-electrons. This electronic structure imparts unique optoelectronic properties, making them suitable for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com The synthesis of these materials is often dominated by step-growth polycondensation reactions. seferoslab.com

Poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene], widely known as MEH-PPV, is a prototypical soluble and processable conjugated polymer used in polymeric light-emitting diodes (PLEDs). researchgate.net Its synthesis often employs the Gilch route, which involves the polymerization of a bis-halomethylated monomer. researchgate.netrsc.org

The structural backbone of the MEH-PPV monomer is derived from a 4-substituted-2-methoxyphenol precursor. The synthesis typically begins with 4-methoxyphenol, which is first O-alkylated with a branched alkyl halide, such as 2-ethylhexyl bromide, to introduce a solubilizing side chain. researchgate.netresearchgate.netcrimsonpublishers.com This step yields 1-((2-ethylhexyl)oxy)-4-methoxybenzene. crimsonpublishers.com Subsequent bromomethylation or chloromethylation of this intermediate introduces the reactive halomethyl groups required for polymerization. researchgate.netcrimsonpublishers.com For instance, reacting 1-(2-ethylhexyloxy)-4-methoxybenzene with paraformaldehyde and hydrobromic acid can yield the monomer 1,4-bis(bromomethyl)-2-((2-ethylhexyl)oxy)-5-methoxybenzene. crimsonpublishers.com

This monomer is then polymerized, typically using a strong base like potassium tert-butoxide, in a dehydrohalogenation reaction to form the vinylene linkages and build the MEH-PPV polymer chain. researchgate.netresearchgate.net The choice of solvent and temperature during polymerization can be varied to modulate the molecular weight of the resulting polymer. rsc.org The use of ultrasonic irradiation has been reported to improve reaction times, yields, and the molecular weight of the polymer, while also preventing gelation issues that can occur during the Gilch polymerization process. researchgate.net

MEH-PPV Synthesis Step Reactants/Reagents Purpose
O-Alkylation 4-Methoxyphenol, 2-Ethylhexyl Bromide, Base (e.g., NaH)To attach the solubilizing 2-ethylhexyloxy side chain. researchgate.netcrimsonpublishers.com
Bromomethylation 1-((2-ethylhexyl)oxy)-4-methoxybenzene, Paraformaldehyde, HBrTo install the reactive bromomethyl groups, creating the monomer. crimsonpublishers.com
Polymerization (Gilch Route) Monomer, Base (e.g., Potassium tert-butoxide)To form the conjugated polymer backbone via dehydrohalogenation. researchgate.netresearchgate.net

Derivatization for Fluorescent Labeling and Advanced Analytical Techniques

Fluorescent labeling is a critical technique in modern analytical chemistry, enabling the sensitive detection of molecules in complex matrices. nih.gov High-performance liquid chromatography (HPLC) combined with fluorescence detection is a powerful tool for analyzing compounds that are either naturally fluorescent or have been chemically modified with a fluorescent tag. nih.gov

Bromomethyl-containing compounds are frequently used as derivatizing agents for carboxylic acids, including fatty acids. researchgate.netnih.gov The reaction involves the esterification of the carboxylic acid with the fluorescent label. For this to occur, the carboxylic acid's low nucleophilicity requires its conversion to a more reactive carboxylate anion, often using a crown ether as a catalyst. researchgate.netthermofisher.com

A widely used reagent for this purpose is 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). nih.govresearchgate.netnih.govscbt.com This molecule reacts with carboxylic acids to form highly fluorescent esters that can be easily detected. researchgate.net The resulting derivatives exhibit strong blue fluorescence, with excitation and emission wavelengths typically around 322 nm and 395 nm, respectively. sigmaaldrich.com This method has been successfully applied to the analysis of a wide range of aliphatic and aromatic monocarboxylic acids. researchgate.net

The fundamental reaction mechanism involves the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form an ester linkage. While this compound itself is not the most commonly cited reagent for this specific application, its bromomethyl group possesses the same reactivity, making its core structure relevant to the design of such labeling agents.

Analyte Type Labeling Strategy Common Reagent Example Detection Method
Carboxylic AcidsEsterification via bromomethyl group4-Bromomethyl-7-methoxycoumarin (Br-Mmc) researchgate.netscbt.comHPLC with Fluorescence Detection nih.govsigmaaldrich.com
Fatty AcidsEsterification via bromomethyl group4-Bromomethyl-7-methoxycoumarin (Br-Mmc) nih.govThin-Layer Chromatography (TLC), HPLC researchgate.netscbt.com

Formation of Substituted Phenyl and Biphenyl (B1667301) Product Classes

The 4-substituted-2-methoxyphenol motif is a fundamental building block found in numerous natural products and serves as a versatile starting point for the synthesis of more complex derivatives, including eugenol (B1671780) and hydroxylated biphenyls. nih.govresearchgate.net

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound known for its wide range of biological activities. nih.gov Synthetic routes to eugenol can utilize a 4-substituted-2-methoxyphenol intermediate to overcome regioselectivity issues associated with direct allylation of guaiacol (B22219). google.com

One patented method describes a multi-step synthesis starting from guaiacol (2-methoxyphenol). google.com

Halogenation: Guaiacol is first halogenated to produce 4-halo-2-methoxyphenol.

Protection: The phenolic hydroxyl group is protected.

Grignard Reaction: The protected intermediate is reacted with an allylmagnesium halide.

Deprotection: Removal of the protecting group yields eugenol. google.com

This approach highlights the utility of a 4-halo-2-methoxyphenol structure, a close analog of this compound, as a key intermediate. Furthermore, eugenol itself is a starting material for a vast number of derivatives. nih.govresearchgate.netresearchgate.net These derivatives are often synthesized by modifying the allyl group, such as through hydrohalogenation reactions, or by reacting the phenolic hydroxyl group. researchgate.netresearchgate.net

The hydroxylated biphenyl unit is a structural feature in many bioactive natural products. researchgate.net These compounds can be synthesized from 4-substituted-2-methoxyphenol monomers through oxidative coupling reactions. nih.govresearchgate.net For example, a collection of eugenol- and curcumin-analog hydroxylated biphenyls has been prepared from natural 4-substituted-2-methoxyphenols. nih.gov These dimers are often 5,5'-disubstituted biphenyls resulting from the C2-symmetric coupling of the monomer units. researchgate.net Such compounds have demonstrated higher antioxidant activity and generally lower toxicity compared to their corresponding phenolic monomers. researchgate.net

Derivatization and Structural Modification of 4 Bromomethyl 2 Methoxyphenol for Advanced Research

Synthesis of Ester and Ether Derivatives from the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(bromomethyl)-2-methoxyphenol serves as a prime site for the introduction of various functional groups through esterification and etherification, enabling the modulation of the molecule's physicochemical properties.

The synthesis of benzyl (B1604629) ether-linked analogues from this compound can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide intermediate. The subsequent reaction of this nucleophilic phenoxide with a benzyl halide, such as benzyl bromide, yields the desired benzyl ether. The reaction conditions, including the choice of solvent (e.g., acetone (B3395972), DMF) and temperature, are critical for optimizing the yield and minimizing side reactions, particularly at the reactive bromomethyl site.

The phenolic hydroxyl group of this compound can be readily esterified to produce 4-allyl-2-methoxyphenyl esters. A common and effective method for this transformation is the Schotten-Baumann reaction. This procedure typically involves the reaction of the phenol (B47542) with an acyl halide (e.g., allyl chloroformate) or an acid anhydride (B1165640) in the presence of an aqueous base, such as sodium hydroxide, or an organic base like pyridine. The base neutralizes the hydrogen halide byproduct and facilitates the esterification process. The resulting esters are valuable intermediates in organic synthesis, with the allyl group offering a site for further chemical modification.

Transformation of the Bromomethyl Moiety into Other Functional Groups

The bromomethyl group is a highly versatile functional handle that can be converted into a variety of other substituents, thereby enabling the synthesis of a wide array of derivatives with distinct chemical properties.

The transformation of the bromomethyl group in this compound to a chloromethyl group can be accomplished through a Finkelstein reaction. This nucleophilic substitution reaction involves treating the starting material with a chloride salt, such as lithium chloride or sodium chloride, in a suitable polar aprotic solvent like acetone or acetonitrile (B52724). The equilibrium of this reversible reaction is driven towards the product by the precipitation of the less soluble sodium bromide in acetone. This conversion can be advantageous in multi-step syntheses where the reactivity of the chloromethyl group is more desirable than that of the bromomethyl group.

The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions to introduce carbon-containing functional groups. The introduction of a nitrile group, for instance, is readily achieved by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This cyanation reaction extends the carbon chain by one atom and provides a versatile nitrile functionality that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various heterocyclic compounds.

Preparation of Branched and Extended Side Chains for Ligand Design

The development of novel ligands for various biological and chemical applications often requires the synthesis of molecules with specific three-dimensional structures, including branched and extended side chains. Starting from this compound, such complex architectures can be constructed. For instance, the bromomethyl group can serve as an anchor point for the attachment of more elaborate side chains via nucleophilic substitution. Reaction with a malonic ester anion, followed by hydrolysis and decarboxylation, can introduce a propanoic acid side chain. Further functionalization of this chain or the phenolic hydroxyl group allows for the creation of a diverse library of potential ligands with varied steric and electronic properties, which is a key strategy in rational drug design and catalyst development.

Impact of Structural Modifications on Molecular Architecture and Reactivity Profiles

The derivatization of this compound, also known as 4-(bromomethyl)guaiacol, is a pivotal strategy in medicinal chemistry and materials science to fine-tune its biological activity and physicochemical properties. Structural modifications, even minor ones, can profoundly alter the molecule's three-dimensional shape, electronic distribution, and subsequent reactivity. These changes are critical for modulating interactions with biological targets and for creating novel chemical entities with desired functionalities.

The core structure of this compound features a benzene (B151609) ring substituted with a hydroxyl (-OH), a methoxy (B1213986) (-OCH₃), and a bromomethyl (-CH₂Br) group. The interplay of these substituents dictates the molecule's intrinsic molecular architecture and reactivity. The hydroxyl and methoxy groups are electron-donating, influencing the aromatic system's electron density, while the bromomethyl group provides a highly reactive site for nucleophilic attack.

Influence on Molecular Architecture

Structural modification through derivatization directly impacts the molecular geometry, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for a wide range of this compound derivatives are not extensively published, analysis of closely related structures provides significant insight. For instance, the formation of a heterocyclic ring system by reacting the phenolic hydroxyl and the benzylic bromide represents a significant structural modification.

A relevant analogue is the coumarin (B35378) derivative, 4-Bromomethyl-6-methoxy-2H-chromen-2-one , formed from a precursor that shares the methoxyphenol moiety. The cyclization into a pyrone ring introduces conformational rigidity and strain, which alters the bond angles within the fused ring system compared to an open-chain phenol. researchgate.net

Table 1: Selected Crystallographic Data for 4-Bromomethyl-6-methoxy-2H-chromen-2-one (Analogue)
ParameterBond/AngleValue
Bond Length (Å) C(3)-C(4)1.355 (5)
C(4)-C(10)1.458 (5)
C(4)-C(5)1.481 (5)
Bond Angle (°) O(1)-C(2)-C(3)123.1 (3)
C(2)-C(3)-C(4)122.0 (3)
C(3)-C(4)-C(10)117.6 (3)

Data sourced from a crystallographic study of 4-Bromomethyl-6-methoxy-2H-chromen-2-one, a structural analogue. researchgate.net

Influence on Reactivity Profiles

Structural modifications have a dual effect on the reactivity of this compound: they can alter the reactivity of the aromatic ring towards electrophilic substitution and modify the reactivity of the benzylic bromide towards nucleophiles.

Reactivity of the Aromatic Ring:

The hydroxyl and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. In the parent molecule, the positions ortho to the hydroxyl group (C3 and C5) and para to the methoxy group (C5) are activated. Since C4 is already substituted, electrophilic attack is predicted to occur primarily at the C5 position, which is ortho to the hydroxyl and para to the methoxy group, and to a lesser extent at the C3 position. Studies on the nitration of guaiacol (B22219) (2-methoxyphenol) confirm that substitution occurs at positions 4 and 6. uantwerpen.be

Derivatization of the hydroxyl group significantly alters this profile.

Ether or Ester Formation: Converting the -OH group to an ether (-OR) or an ester (-OCOR) group changes its electronic influence. While an ether group remains an activator, an ester group is deactivating due to the electron-withdrawing nature of the carbonyl. This modification can decrease the rate of electrophilic aromatic substitution and potentially alter the regioselectivity of the reaction.

Reactivity of the Benzylic Bromide:

The primary reactive site for many synthetic applications is the bromomethyl group, which is susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the steric environment around the electrophilic carbon.

Steric Hindrance: The methoxy group at the C2 position provides some steric hindrance, which can slow the rate of Sₙ2 reactions compared to an unsubstituted benzyl bromide. nih.gov

Leaving Group Ability: Bromine is an excellent leaving group, facilitating nucleophilic substitution. Kinetic studies on related neopentyl systems show that bromides are highly reactive, surpassed generally only by triflates. nih.govresearchgate.net

Derivatization Impact: Replacing the bromine with other functional groups (e.g., amines, thiols, azides, or phosphonates) completely changes the subsequent reactivity of that position. For example, the introduction of an amine group introduces basicity and a new site for acylation or alkylation, while a thiol group can be oxidized to form disulfides.

Table 2: Impact of Structural Modifications on Reactivity
Modification SiteType of DerivatizationEffect on Aromatic Ring ReactivityEffect on Side-Chain Reactivity
Phenolic -OH Conversion to Ether (-OR)Remains activated; directs ortho/para.Minor electronic effect on benzylic position.
Phenolic -OH Conversion to Ester (-OCOR)Deactivated due to electron-withdrawing carbonyl.Minor electronic effect on benzylic position.
Benzylic -CH₂Br Substitution with Amine (-NH₂)Unchanged.Bromine replaced by a nucleophilic and basic amine group.
Benzylic -CH₂Br Substitution with Thiol (-SH)Unchanged.Bromine replaced by a nucleophilic and acidic thiol group.
Aromatic Ring Electrophilic Nitration (-NO₂)Ring becomes strongly deactivated to further substitution.The electron-withdrawing nitro group slightly increases the electrophilicity of the benzylic carbon.

Analytical and Spectroscopic Characterization of Reaction Products and Derivatives

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the atomic and molecular composition of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of 4-(bromomethyl)-2-methoxyphenol and its derivatives.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by their local electronic environment. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the benzylic protons of the bromomethyl group (-CH₂Br) also produce a singlet. The aromatic protons exhibit characteristic splitting patterns based on their substitution on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the methoxy carbon, the bromomethyl carbon, and each of the aromatic carbons, with their chemical shifts determined by the nature of the substituents. For instance, carbons bonded to electronegative atoms like oxygen and bromine will be deshielded and appear at a higher chemical shift (downfield). Detailed NMR data for related brominated methoxyphenols have been reported, providing a basis for interpreting the spectra of their derivatives. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established principles and data from structurally similar compounds.

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
¹H NMR
Ar-H 6.8 - 7.2 Multiplet The exact shifts and coupling constants depend on the specific derivative.
-CH₂Br ~4.5 Singlet Protons of the bromomethyl group.
-OCH₃ ~3.9 Singlet Protons of the methoxy group.
-OH 5.0 - 6.0 Broad Singlet Phenolic proton, shift can be variable and concentration-dependent.
¹³C NMR
C-OH 145 - 150 - Aromatic carbon attached to the hydroxyl group.
C-OCH₃ 146 - 152 - Aromatic carbon attached to the methoxy group.
C-Br 110 - 115 - Aromatic carbon attached to the bromine atom.
Aromatic CH 115 - 125 - Unsubstituted aromatic carbons.
C-CH₂Br 128 - 132 - Aromatic carbon attached to the bromomethyl group.
-OCH₃ ~56 - Methoxy group carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When this compound is analyzed by MS, it is first ionized to produce a molecular ion (M⁺). chemguide.co.uk This molecular ion has a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺.

The energetically unstable molecular ions can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is a unique fingerprint of the molecule. For this compound, common fragmentation pathways would include the loss of a bromine atom (·Br), a bromomethyl radical (·CH₂Br), or a methoxy radical (·OCH₃). The most stable fragments will produce the most intense peaks in the mass spectrum, known as the base peak. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition. rsc.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound Molecular Weight of C₈H₉BrO₂ is approximately 217.06 g/mol .

m/z Value Possible Fragment Ion Fragment Lost Notes
216/218 [C₈H₉BrO₂]⁺ - Molecular ion peak (M⁺), showing the characteristic bromine isotope pattern.
137 [C₈H₉O₂]⁺ ·Br Loss of a bromine radical.
123 [C₇H₆O₂]⁺ ·CH₂Br Loss of a bromomethyl radical.
185/187 [C₇H₆BrO]⁺ ·OCH₃ Loss of a methoxy radical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations of the ether and phenol (B47542) groups typically appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. researchgate.net Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The presence of the bromomethyl group can be confirmed by the C-Br stretching vibration, which typically appears in the lower frequency region of 500-700 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Phenol (-OH) O-H Stretch 3200 - 3600 (Broad)
Aromatic C-H C-H Stretch 3000 - 3100
Alkyl C-H (-CH₂) C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1450 - 1600
Ether (Ar-O-CH₃) C-O Stretch (asymmetric) 1230 - 1270
Ether (Ar-O-CH₃) C-O Stretch (symmetric) 1020 - 1050

Chromatographic Methods for Purity Assessment and Product Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of reaction products and for analyzing complex samples containing this compound or its derivatives.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For polar compounds like phenols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.gov A common method involves silylation to convert the polar -OH group into a less polar trimethylsilyl (B98337) ether. nih.gov

In GC/MS analysis, the sample is vaporized and separated on a capillary column. Different columns, such as the non-polar HP-5MS or the more selective DB-XLB, can be used to optimize the separation of isomers and related compounds. researchgate.net After separation, the compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. This method has been successfully applied to the determination of various brominated and methoxylated phenols in environmental samples. nih.gov

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the analysis of phenolic compounds. jcsp.org.pkmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light. jcsp.org.pk

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (the mobile phase) is allowed to move up the plate. The components of the sample travel at different rates, resulting in their separation. The position of the separated spots is visualized, often under UV light. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a crucial method for verifying the identity and purity of a newly synthesized compound. The process involves the combustion of a small, precisely weighed amount of the substance under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentages of other elements, like halogens (e.g., bromine) and sulfur, can also be determined through specific analytical procedures.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the target molecule.

For the compound this compound, the molecular formula is C₈H₉BrO₂. chemspider.com Based on this formula, the theoretical elemental composition can be calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0844.26
HydrogenH1.0199.094.19
BromineBr79.90179.9036.80
OxygenO16.00232.0014.74
Total 217.07 100.00

A relevant example is the synthesis of 11-[2,5-bis(bromomethyl)-4-methoxyphenoxy]undecyl acetate. This compound is a derivative where the core phenolic structure has been further functionalized. The elemental analysis results for this derivative are presented below, showcasing the comparison between the calculated (Calcd.) and experimentally found (Found) values.

CompoundMolecular FormulaElementCalculated (%)Found (%)
11-[2,5-bis(bromomethyl)-4-methoxyphenoxy]undecyl acetateC₂₂H₃₄Br₂O₄C50.5950.57
H6.566.82

The close correlation between the calculated and found percentages for carbon and hydrogen for this derivative provides strong evidence for its successful synthesis and high purity. acs.org This example underscores the importance of elemental analysis as a standard characterization technique for the compositional verification of novel compounds derived from this compound.

Future Research Directions and Unexplored Reactivity Profiles

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. royalsocietypublishing.orgrroij.com Traditional methods for the synthesis of 4-(bromomethyl)-2-methoxyphenol often involve the use of hazardous reagents and generate significant byproducts. Future research will likely focus on developing more environmentally benign alternatives.

One promising avenue is the exploration of biocatalytic approaches. Enzymes, operating under mild conditions, offer high selectivity and can potentially replace toxic chemical catalysts. rroij.comescholarship.org For instance, the enzymatic modification of vanillin (B372448), a renewable starting material, could provide a greener pathway to key intermediates. nih.gov Another area of interest is the use of alternative, safer solvents like water or ionic liquids, and the development of solvent-free reaction conditions. royalsocietypublishing.org Microwave-assisted synthesis also presents a viable green alternative, often leading to shorter reaction times and higher yields. nih.gov

Exploration of Novel Catalytic Transformations Involving the Bromomethyl Group

The bromomethyl group in this compound is a versatile functional handle for a variety of chemical transformations. Future research will undoubtedly focus on expanding the repertoire of catalytic reactions that utilize this reactive site.

Cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov While these reactions are well-established, there is still room for innovation, particularly in the development of more active and selective catalysts. For example, the use of palladium complexes with novel ligands could lead to more efficient coupling reactions under milder conditions. eie.grmdpi.com Copper-catalyzed cross-coupling reactions also represent a valuable area of exploration for the synthesis of diaryl ethers and other important structural motifs. researchgate.net

Beyond traditional cross-coupling, the exploration of C-H activation presents a frontier in organic synthesis. royalsocietypublishing.org Catalytic systems that can directly functionalize C-H bonds offer a more atom-economical approach to building molecular complexity. Ruthenium-based catalysts have shown promise in mediating such transformations. marquette.edu

The development of novel catalytic systems for dearomative coupling reactions is another exciting prospect. acs.org These reactions allow for the construction of complex three-dimensional structures from simple aromatic precursors.

Design and Synthesis of Diverse Functionalized Derivatives for Emerging Applications

The unique combination of a phenol (B47542), a methoxy (B1213986) group, and a reactive bromomethyl group makes this compound an ideal starting point for the synthesis of a wide array of functionalized derivatives with potential applications in medicine and materials science.

In the realm of medicinal chemistry , derivatives of this compound could serve as building blocks for the synthesis of novel therapeutic agents. The core structure is present in various biologically active natural products and synthetic compounds. its.ac.idacs.org For example, modifications of the phenolic hydroxyl group and the bromomethyl moiety can lead to compounds with potential anti-cancer, antioxidant, or anti-inflammatory properties. its.ac.idchemicalbook.com The synthesis of heterocyclic compounds from vanillin derivatives is also a well-established strategy for discovering new drug candidates. nih.gov

In materials science , the ability to introduce various functional groups onto the this compound scaffold opens up possibilities for the creation of new polymers and functional materials. For instance, the incorporation of this unit into conjugated polymers could lead to materials with interesting electronic and optical properties for applications in organic electronics. researchgate.net The synthesis of novel ligands from this compound could also lead to new metal-organic frameworks (MOFs) with applications in gas storage and catalysis.

Advanced Computational Modeling for Predicting Novel Reactivity and Designing New Transformations

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting chemical reactivity. acs.orgnih.govmdpi.com In the context of this compound, DFT calculations can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of new catalysts and reactions. marquette.eduacs.org

For example, computational modeling can be used to:

Elucidate reaction pathways: DFT calculations can help to distinguish between different possible mechanisms for a given transformation, such as stepwise versus concerted pathways in cycloaddition reactions. acs.orgacs.org

Predict regioselectivity and stereoselectivity: By calculating the energies of different possible products, computational models can predict the outcome of a reaction with a high degree of accuracy.

Design novel catalysts: DFT can be used to screen potential catalyst candidates in silico, identifying those that are most likely to be effective for a particular transformation. This can significantly accelerate the discovery of new catalytic systems. nih.gov

Understand electronic properties: Calculations of properties like HOMO-LUMO gaps and molecular electrostatic potentials can provide insights into the reactivity and stability of different molecules. researchgate.net

By combining experimental work with advanced computational modeling, researchers can gain a deeper understanding of the chemistry of this compound and unlock its full potential for the development of new and innovative chemical technologies.

Q & A

Basic: What are the optimal synthetic routes for 4-(Bromomethyl)-2-methoxyphenol, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves bromination of 4-methyl-2-methoxyphenol using reagents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Key considerations include:

  • Reaction Conditions: Use anhydrous solvents (e.g., CCl₄) and controlled temperatures (40–60°C) to minimize side reactions like over-bromination .
  • Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol-water mixtures improves purity .
  • Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction progress and purity assessment.

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • FTIR: Confirm the presence of O–CH₃ (≈2830 cm⁻¹), phenolic –OH (≈3300 cm⁻¹), and C–Br (≈650 cm⁻¹) stretches. Compare with reference spectra of analogous bromophenols .
  • NMR:
    • ¹H NMR: Aromatic protons appear as a doublet (δ 6.7–7.2 ppm) with splitting patterns reflecting substitution. The –CH₂Br group shows a singlet at δ 4.3–4.5 ppm .
    • ¹³C NMR: The bromomethyl carbon resonates at δ 30–35 ppm, while the methoxy carbon appears at δ 55–60 ppm .
  • Mass Spectrometry (MS): ESI-MS or EI-MS should display a molecular ion peak at m/z 231/233 (Br isotope pattern) .

Advanced: How to design enzyme inhibition studies (e.g., acetylcholinesterase) using this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Introduce functional groups (e.g., amines, hydroxyls) via nucleophilic substitution of the bromomethyl group .
  • Kinetic Assays: Use Ellman’s spectrophotometric method:
    • Incubate enzyme with substrate (acetylthiocholine) and inhibitor (compound derivative).
    • Measure thiocholine production at 412 nm.
    • Calculate inhibition constants (Kᵢ) and compare with controls (e.g., donepezil) .
  • Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .

Advanced: How to resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in:

  • Test Strains: Standardize assays using ATCC bacterial/fungal strains (e.g., E. coli ATCC 25922, C. albicans ATCC 10231) .
  • Concentration Gradients: Use MIC/MBC assays with serial dilutions (0.1–100 µg/mL) and include positive controls (e.g., ampicillin).
  • Solvent Effects: Ensure DMSO or ethanol concentrations ≤1% to avoid cytotoxicity artifacts .
  • Structural Confounders: Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC .

Advanced: What crystallographic strategies are effective for structural elucidation of brominated methoxyphenol derivatives?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from polar aprotic solvents (e.g., acetone/DMF) at 4°C to obtain single crystals .
  • X-ray Diffraction: Collect data at 100–150 K to minimize thermal motion. Resolve bromine positions using high-resolution data (R < 0.05) .
  • Computational Refinement: Apply SHELX or OLEX2 for structure solution, incorporating anisotropic displacement parameters for Br and O atoms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation of bromine vapors .
  • Waste Disposal: Quench residual bromine with Na₂S₂O₃ before aqueous disposal. Collect organic waste in halogenated solvent containers .

Advanced: How to investigate the compound’s role in radical scavenging or oxidative stress pathways?

Methodological Answer:

  • DPPH Assay: Measure absorbance decay at 517 nm after incubating the compound with DPPH radicals. Compare IC₅₀ values with ascorbic acid .
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell cultures (e.g., RAW 264.7 macrophages) to quantify intracellular ROS suppression .
  • Mechanistic Studies: Employ ESR spectroscopy to identify stabilized radical intermediates (e.g., phenoxyl radicals) .

Advanced: How to optimize regioselectivity in downstream reactions of this compound?

Methodological Answer:

  • Nucleophilic Substitution: Use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K₂CO₃) to direct substitution at the bromomethyl site .
  • Cross-Coupling Reactions: Employ Pd(PPh₃)₄ in Suzuki-Miyaura couplings to aryl boronic acids, maintaining inert atmospheres (N₂/Ar) .
  • Protection/Deprotection: Temporarily protect the phenolic –OH with acetyl groups to prevent undesired side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.